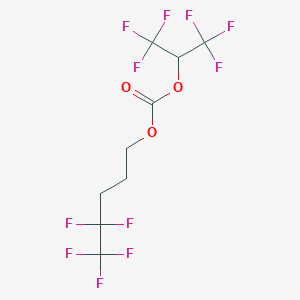

Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate

Description

Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate is a highly fluorinated carbonate ester characterized by its unique structural features, including a hexafluoroisopropyl group and a pentafluoropentyl chain. This compound is primarily utilized in advanced chemical research and industrial applications due to its exceptional thermal stability, chemical inertness, and resistance to hydrolysis—properties imparted by its extensive fluorination . It is commercially available as a specialty chemical, with pricing reflecting its niche applications (e.g., 25g priced at €1,499.00) .

Properties

Molecular Formula |

C9H7F11O3 |

|---|---|

Molecular Weight |

372.13 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4,4,5,5,5-pentafluoropentyl carbonate |

InChI |

InChI=1S/C9H7F11O3/c10-6(11,9(18,19)20)2-1-3-22-5(21)23-4(7(12,13)14)8(15,16)17/h4H,1-3H2 |

InChI Key |

BFGZEPMVAZPICG-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)COC(=O)OC(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the sequential activation of two fluorinated alcohols: hexafluoroisopropanol and 4,4,5,5,5-pentafluoropentanol. Triphosgene reacts with the first alcohol (e.g., hexafluoroisopropanol) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to form the intermediate chloroformate. This step requires careful stoichiometric control, typically using a 1:1 molar ratio of triphosgene to alcohol, with triethylamine as a base to scavenge HCl. The intermediate is then reacted with the second fluorinated alcohol (4,4,5,5,5-pentafluoropentanol) at elevated temperatures (40–60°C) to yield the target carbonate.

Key Parameters:

-

Temperature: Strict low-temperature control during chloroformate formation minimizes side reactions.

-

Solvent: Polar aprotic solvents (e.g., THF) enhance solubility of fluorinated intermediates.

-

Yield: Reported yields for analogous fluorinated carbonates range from 70% to 85%.

Flow Reactor-Based Chloroformate Generation

Recent advances in continuous-flow chemistry offer improved safety and efficiency for handling volatile reagents. A patent by WO2018016377A1 describes a flow reactor system for synthesizing chloroformate intermediates, which can be adapted for fluorinated carbonates.

Process Overview

-

Stream 1: Triphosgene dissolved in THF is introduced into the reactor.

-

Stream 2: 4,4,5,5,5-pentafluoropentanol and a tertiary amine (e.g., pyridine) are mixed inline.

-

Reaction Zone: The combined streams react at 25°C with a residence time of <2 minutes, generating the pentafluoropentyl chloroformate intermediate.

-

Quenching: The intermediate is immediately reacted with hexafluoroisopropanol in a second reactor module to form the final carbonate.

Advantages:

-

Reduced exposure to toxic intermediates.

-

Higher purity (≥99% by GC) due to precise residence time control.

Direct Fluorination of Carbonate Precursors

Alternative approaches involve post-synthesis fluorination of non-fluorinated or partially fluorinated carbonates. US7268238B2 details a gas-phase fluorination method using F₂/N₂ mixtures, though this is more commonly applied to ethylene carbonate derivatives.

Adaptation for Target Compound

-

Precursor Synthesis: Non-fluorinated isopropyl pentyl carbonate is prepared via conventional phosgenation.

-

Fluorination: The precursor is exposed to a 10% F₂/N₂ gas mixture at 80–100°C in a nickel-lined reactor. Fluorination occurs selectively at the alkyl chains, requiring 48–72 hours for complete conversion.

Challenges:

-

Low selectivity due to competing C-O bond cleavage.

Catalytic Fluorocarbonylation

Emerging methodologies leverage transition-metal catalysts to introduce fluorine atoms during carbonate assembly. A PMC study highlights palladium-catalyzed carbonylation using CO and fluorinated iodides, though this remains exploratory for branched carbonates.

Proposed Pathway

-

Oxidative Addition: Pd(0) reacts with 4,4,5,5,5-pentafluoropentyl iodide to form a Pd(II) complex.

-

Carbonylation: CO insertion yields an acylpalladium intermediate.

-

Alcoholysis: Reaction with hexafluoroisopropanol releases the carbonate and regenerates the catalyst.

Limitations:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Triphosgene Batch | 70–85 | 95–98 | Scalable, well-established | HCl byproduct management |

| Flow Reactor | 80–90 | ≥99 | High throughput, safety | Capital-intensive setup |

| Direct Fluorination | 40–60 | 85–90 | No pre-fluorinated alcohols needed | Low selectivity, long reaction times |

| Catalytic | 50–65 | 90–95 | Atom-economical | Catalyst cost, sensitivity |

Critical Considerations in Process Design

Chemical Reactions Analysis

Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions due to its unique reactivity.

Biology: Employed in biochemical studies to understand the interactions of fluorinated compounds with biological molecules.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems and imaging agents.

Industry: Utilized in the production of high-performance materials, coatings, and specialty chemicals

Mechanism of Action

The mechanism of action of Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

The compound’s distinct properties can be contextualized by comparing it to structurally or functionally analogous fluorinated compounds. Below is a detailed analysis:

Structural Analogues

(a) Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

(b) 2,2-Bis(3-Amino-4-Methylphenyl)Hexafluoropropane

- Structure : Features a hexafluoropropane backbone with aromatic amine substituents .

- Key Differences: The presence of amino groups enhances reactivity in polymerization or crosslinking applications, unlike the carbonate ester’s hydrolytic stability. Safety Profile: This compound’s safety data sheet highlights hazards such as skin irritation and environmental toxicity, which may differ from the target compound due to amine functionality .

Functional Analogues

(a) Fluorinated Carbonate Solvents (e.g., Fluoroethylene Carbonate)

- Role : Commonly used in lithium-ion battery electrolytes.

- Comparison :

- Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate’s longer fluorinated chain likely increases hydrophobicity and reduces dielectric constant, making it less suitable for battery electrolytes but more effective in moisture-sensitive applications.

(b) Perfluoropolyethers (PFPEs)

- Role : High-performance lubricants and coatings.

- Comparison :

- PFPEs exhibit superior thermal stability (>300°C), whereas the target compound’s stability is inferred to be moderate (data absent in evidence).

- The carbonate group in the target compound may offer hydrolytic stability advantages over PFPEs in acidic environments.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Commercial Availability (Selected Compounds)

| Compound | Supplier | Price (25g) | Key Use Case |

|---|---|---|---|

| This compound | CymitQuimica | €1,499.00 | Research/Industrial |

| 3-Bromo-5-t-butyl-2-fluorophenylboronic acid | CymitQuimica | €362.00 (5g) | Suzuki coupling reactions |

Research Findings and Trends

- Synthetic Challenges : The compound’s synthesis likely involves multi-step fluorination, as seen in analogous perfluorinated compounds, which complicates scalability .

- Safety and Handling: While specific SDS data for the target compound is absent, structural analogues like 2,2-bis(3-amino-4-methylphenyl)hexafluoropropane underscore the need for rigorous handling protocols for fluorinated amines .

Biological Activity

Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate (CAS Number: 1980086-69-8) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H7F11O3

- Molecular Weight : 372.1325 g/mol

- SMILES Notation : O=C(OC(C(F)(F)F)C(F)(F)F)OCCCC(C(F)(F)F)(F)F

Hexafluoroisopropyl carbonate derivatives have been studied primarily for their inhibitory effects on enzymes involved in the endocannabinoid system, specifically fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play critical roles in the degradation of endocannabinoids, which are important for various physiological processes including pain modulation and inflammation.

Inhibition Studies

Research has demonstrated that compounds containing the hexafluoroisopropyl group exhibit significant inhibitory activity against both FAAH and MAGL. For instance:

- Inhibitory Potency : One study reported that a hexafluoroisopropyl derivative exhibited an IC50 value of 0.51 µM against MAGL and 1 µM against FAAH, indicating it functions as a dual inhibitor .

- Structure-Activity Relationship (SAR) : Variations in the alkyl spacer length between the carbamate moiety and the heteroaromatic system significantly impact inhibitory potency. Shortening or lengthening the spacer can lead to selective inhibition of either FAAH or MAGL .

Biological Activity

The biological activity of hexafluoroisopropyl carbonate derivatives can be summarized as follows:

- Endocannabinoid System Modulation : The inhibition of FAAH and MAGL leads to increased levels of endocannabinoids, which can have therapeutic effects in conditions like chronic pain and anxiety.

- Chemical Stability : Studies have evaluated the hydrolytic stability of these compounds in various biological matrices (e.g., phosphate buffers, liver homogenates), indicating their potential for metabolic stability in vivo .

Case Studies

Several case studies have explored the therapeutic implications of hexafluoroisopropyl carbonate derivatives:

- Pain Management : A study highlighted the efficacy of a specific hexafluoroisopropyl carbamate in reducing pain in animal models by enhancing endocannabinoid signaling through dual inhibition of FAAH and MAGL .

- Anti-inflammatory Effects : Another investigation demonstrated that these compounds could reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Data Tables

The following table summarizes key findings from recent studies on hexafluoroisopropyl carbonate derivatives:

| Compound | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Hexafluoroisopropyl Carbamate A | FAAH | 1.0 | Dual inhibitor; enhances endocannabinoid levels |

| Hexafluoroisopropyl Carbamate B | MAGL | 0.51 | Selective MAGL inhibitor; potential analgesic effects |

| Hexafluoroisopropyl Carbamate C | Both | 0.58 | Balanced dual inhibition; anti-inflammatory properties |

Q & A

Q. What are the standard synthetic routes for Hexafluoroisopropyl 4,4,5,5,5-pentafluoropentyl carbonate?

The synthesis typically involves two key steps: (1) preparation of the hexafluoroisopropanol (HFIP) component via catalytic hydrogenation of hexafluoroacetone (HFA), and (2) coupling with a fluorinated alkylating agent. Gas-phase methods for HFIP synthesis use fixed-bed reactors with HFA and hydrogen gas, achieving high selectivity but requiring precise temperature control to minimize side reactions . Liquid-phase methods employ noble metal catalysts (e.g., Pd/Pt) under moderate pressure, enabling easier purification . The final carbonate esterification may involve cyclotetramerization of fluorinated phthalonitrile precursors in the presence of strong bases like DBU, as seen in analogous fluorinated phthalocyanine syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To identify proton environments and confirm fluorinated chain integration. For example, ¹³C NMR peaks near δ 161 ppm indicate ether linkages (C–O), while signals at δ 115–135 ppm correspond to fluorinated carbons .

- FT-IR : Strong absorption bands at ~1250 cm⁻¹ (C–F stretching) and ~1750 cm⁻¹ (carbonate C=O) validate functional groups .

- MALDI-TOF-MS : Critical for confirming molecular weight and purity, with adducts like [M + K + MeOH]+ observed in fluorinated phthalocyanine derivatives .

Q. What are the key physical properties (e.g., solubility, thermal stability) critical for handling this compound?

The compound’s high fluorine content confers exceptional thermal stability (decomposition >200°C) and hydrophobicity. Density ranges ~1.4 g/cm³, comparable to related fluorinated esters . Solubility in polar aprotic solvents (e.g., DMF, THF) is enhanced by fluorinated chains, while miscibility with water is limited due to low nucleophilicity . Storage requires inert atmospheres to prevent hydrolysis of the carbonate moiety .

Advanced Research Questions

Q. How do fluorinated substituents influence the photophysical properties of derivatives synthesized using this compound?

The electron-withdrawing nature of perfluorinated chains red-shifts absorption spectra in phthalocyanine (Pc) derivatives, improving photosensitizing efficiency for photodynamic therapy (PDT). For example, tetraperipheral fluorinated Pcs exhibit reduced aggregation in solution, enhancing singlet oxygen quantum yields compared to non-fluorinated analogs . The carbonate group further stabilizes excited states via hydrogen-bonding interactions in polar solvents like HFIP .

Q. What challenges arise in analyzing the electronic effects of perfluorinated chains in such carbonate esters?

Key challenges include:

- Signal broadening in NMR : Fluorine’s high electronegativity deshields adjacent protons, complicating spin-spin coupling analysis. Deuteration or low-temperature NMR may mitigate this .

- Aggregation in solution : Perfluorinated chains induce π-π stacking in aromatic systems, necessitating dilution studies or computational modeling (e.g., DFT) to isolate electronic effects .

- Solvent interactions : HFIP’s strong hydrogen-bond-donor ability can mask intrinsic electronic properties, requiring solvent polarity studies to deconvolute contributions .

Q. How does the compound’s structure affect its role as a solvent or additive in catalyst-free reaction systems?

The hexafluoroisopropyl group enhances acidity (pKa ~9.3 in HFIP), enabling activation of hydrogen peroxide and hypervalent iodine reagents without metal catalysts. The fluorinated pentyl chain increases solvent rigidity, stabilizing cationic intermediates via hydrophobic effects. For example, HFIP/trifluoroethanol mixtures facilitate catalyst-free C–H functionalization by stabilizing transition states through hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported reaction yields for fluorinated carbonate syntheses?

Discrepancies often stem from:

- Reagent purity : Trace moisture hydrolyzes carbonate intermediates; rigorous drying (e.g., molecular sieves) is essential .

- Catalyst selection : Pd/C vs. PtO₂ in hydrogenation steps alters HFA conversion rates. Kinetic studies under controlled pressures (1–5 bar H₂) optimize yield .

- Temperature gradients : Gas-phase methods require precise thermal management to avoid side products like hexafluoropropylene oxide .

Methodological Considerations

- Synthetic Optimization : Use design-of-experiment (DoE) approaches to balance reaction time, temperature, and catalyst loading for scalable yields .

- Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography (where feasible) to resolve structural ambiguities in fluorinated systems .

- Biological Testing : For ERα/ERβ binding studies, use competitive assays with fulvestrant analogs to isolate fluorinated carbonate-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.